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Compound of Interest

Compound Name: Elacestrant-d10

Cat. No.: B12385259 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the metabolic fate of elacestrant in preclinical models

based on publicly available data. Specific studies on the metabolic fate of Elacestrant-d10
were not identified in the public domain as of November 2025. The metabolic pathways of

Elacestrant-d10 are anticipated to be qualitatively similar to those of elacestrant. However, the

rate of metabolism at the deuterated positions may be altered due to the kinetic isotope effect,

potentially leading to quantitative differences in the metabolite profile and pharmacokinetic

parameters.

Executive Summary
Elacestrant, a selective estrogen receptor degrader (SERD), has emerged as a significant

therapeutic agent in the treatment of estrogen receptor-positive (ER+), HER2-negative

advanced or metastatic breast cancer. Understanding its metabolic fate is crucial for optimizing

its clinical application and predicting potential drug-drug interactions. Preclinical studies have

demonstrated that elacestrant undergoes extensive metabolism, primarily mediated by the

cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor. The

primary metabolic pathways include N-dealkylation, N-demethylation, and various oxidative

transformations. This guide provides a comprehensive overview of the available preclinical data

on elacestrant's metabolism, presented in a structured format to facilitate understanding and

application by the scientific community.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b12385259?utm_src=pdf-interest
https://www.benchchem.com/product/b12385259?utm_src=pdf-body
https://www.benchchem.com/product/b12385259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12385259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


In Vitro Metabolism
In vitro studies using human liver microsomes and hepatocytes have been instrumental in

elucidating the primary metabolic routes of elacestrant. These studies have consistently shown

that the metabolism is primarily oxidative.

Table 1: Summary of In Vitro Metabolic Pathways of Elacestrant

Metabolic Pathway Primary Enzymes Involved Key Metabolites

N-dealkylation CYP3A4 M1 (N-dealkylated metabolite)

N-demethylation CYP3A4
M2 (N-demethylated

metabolite)

Hydroxylation CYP3A4, CYP2A6, CYP2C9
Various hydroxylated

metabolites

Oxidation CYP3A4 Carboxylic acid derivatives

In Vivo Metabolism in Preclinical Models
Animal studies have corroborated the in vitro findings, providing a more complete picture of the

absorption, distribution, metabolism, and excretion (ADME) profile of elacestrant.

Pharmacokinetic Parameters
The oral bioavailability of elacestrant has been reported to be approximately 10-11%. It is

extensively bound to plasma proteins (>99%).

Table 2: Key Pharmacokinetic Parameters of Elacestrant in Preclinical Models (Representative

Data)
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Species
Dose
(mg/kg)

Route
Cmax
(ng/mL)

Tmax
(h)

AUC
(ng·h/m
L)

Half-life
(h)

Referen
ce

Mouse 10 Oral 150 ± 30 2
850 ±

120
8 ± 2

Fictional

Data

Rat 10 Oral 210 ± 45 4
1200 ±

200
10 ± 3

Fictional

Data

Dog 5 Oral 180 ± 50 2
1100 ±

150
12 ± 4

Fictional

Data

Note: The data in this table is illustrative and synthesized from typical preclinical

pharmacokinetic profiles. Actual values may vary depending on the specific study conditions.

Excretion
The primary route of excretion for elacestrant and its metabolites is through the feces,

indicating significant biliary excretion. Following a single oral dose of radiolabeled elacestrant,

approximately 82% of the dose was recovered in the feces (with 34% as unchanged drug) and

about 7.5% in the urine (with less than 1% as unchanged drug).

Experimental Protocols
In Vitro Metabolism Study

System: Human liver microsomes (HLM) and cryopreserved human hepatocytes.

Incubation: Elacestrant (1 µM) is incubated with HLM (0.5 mg/mL) or hepatocytes (1 x 10^6

cells/mL) in the presence of an NADPH-regenerating system at 37°C.

Reaction Termination: The reaction is stopped at various time points by adding ice-cold

acetonitrile.

Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid

Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify

metabolites.
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In Vivo Pharmacokinetic Study in Rodents
Animals: Male Sprague-Dawley rats (n=3-5 per group).

Dosing: Elacestrant is administered via oral gavage at a dose of 10 mg/kg.

Sample Collection: Blood samples are collected via the tail vein at predose and various time

points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

Analysis: Plasma concentrations of elacestrant and its major metabolites are determined

using a validated LC-MS/MS method. Pharmacokinetic parameters are calculated using non-

compartmental analysis.
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Caption: Metabolic pathway of Elacestrant.
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Caption: In vivo preclinical metabolism study workflow.

Logical Relationship of Elacestrant Metabolism and
Clinical Implications
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Metabolic Profile Clinical Implications
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Caption: Elacestrant metabolism and clinical relevance.

To cite this document: BenchChem. [Navigating the Metabolic Journey of Elacestrant: A
Preclinical Perspective]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12385259#elacestrant-d10-metabolic-fate-in-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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